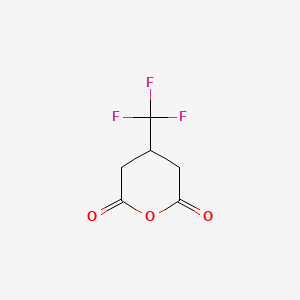

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione

Overview

Description

Dihydropyran is a heterocyclic compound with the formula C5H8O. In organic chemistry, dihydropyran refers to two compounds: 3,4-Dihydro-2H-pyran and 3,6-dihydro-2H-pyran . The term “dihydro” in IUPAC names refers to the two added hydrogen atoms needed to remove one double bond from the parent compound pyran .

Synthesis Analysis

Dihydropyran can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of dihydropyran involves a six-membered ring with five carbon atoms and one oxygen atom . The term “dihydro” indicates the addition of two hydrogen atoms to the parent compound pyran .Chemical Reactions Analysis

Ethers, such as dihydropyran, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents .Physical and Chemical Properties Analysis

Dihydropyran is a clear colorless liquid with an ethereal odor . It has a boiling point of 86 °C and a melting point of -70 °C . The density of dihydropyran is 0.922 g/mL at 25 °C .Scientific Research Applications

Mechanofluorochromic Properties

- Study Focus: Investigating the mechanofluorochromic (MFC) activities of 4H-pyran derivatives with molecular symmetry adjustments.

- Key Finding: Certain derivatives, including those with trifluoromethyl groups, exhibit reversible MFC activities. The study highlights how molecular symmetry influences MFC properties.

- Source: (Wang et al., 2019).

Synthesis and Applications in Organic Chemistry

- Study Focus: Utilizing 4H-pyran derivatives in various organic syntheses.

- Key Finding: Demonstrating how certain derivatives serve as effective agents in the synthesis of complex organic molecules, including those with trifluoromethyl groups.

- Sources:

Nano-sized Pyran and Chromene Derivatives

- Study Focus: Electrosynthesis of nano-sized 4H-pyran derivatives.

- Key Finding: Development of a sustainable method for producing nano-sized pyran derivatives, highlighting the potential for these compounds in nano-technological applications.

- Source: (Taheri et al., 2018).

Potential in Drug Development

- Study Focus: Investigating the cytotoxic properties of pyrano[4,3-c][2]benzopyran-1,6-dione derivatives.

- Key Finding: Some compounds, including derivatives of pyrano[4,3-c][2]benzopyran-1,6-dione, show selective cytotoxicity against certain cancer cell lines, indicating potential in drug development.

- Source: (Mo et al., 2004).

Advanced Material Synthesis

- Study Focus: Synthesizing new forms of 1-metalla-1,3,5,7-octatetraenes and their application.

- Key Finding: Demonstrates the ability to create complex molecular structures using derivatives of pyran compounds, useful in advanced material sciences.

- Source: (Yu et al., 1997).

Mechanism of Action

Safety and Hazards

Dihydropyran is highly flammable and can be ignited under almost all ambient temperature conditions . It can cause significant irritation if inhaled or if it comes into contact with skin and eyes . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling dihydropyran .

Properties

IUPAC Name |

4-(trifluoromethyl)oxane-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGCUXZHDCRLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2650105.png)

![(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2650106.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2650107.png)

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2650110.png)

![2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one](/img/structure/B2650112.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B2650113.png)

![3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2650117.png)